

Application Notes and Protocols: Gadoteridol for Neuroinflammation Imaging

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Compound of Interest		
Compound Name:	Gadoteridol	
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Introduction

Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including multiple sclerosis (MS), Alzheimer's disease, stroke, and traumatic brain injury (TBI). A key event in neuroinflammation is the disruption of the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. Imaging the breakdown of the BBB provides a valuable in vivo biomarker for assessing the extent of neuroinflammation and for evaluating the efficacy of therapeutic interventions.

Gadoteridol (ProHance®) is a non-ionic, macrocyclic gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI). Its favorable safety profile and relaxivity properties make it a valuable tool for visualizing BBB permeability. When the BBB is compromised during neuroinflammation, **Gadoteridol** extravasates from the bloodstream into the brain parenchyma, leading to signal enhancement on T1-weighted MR images. This document provides detailed application notes and protocols for the use of **Gadoteridol** in preclinical neuroinflammation imaging.

Principle of Gadoteridol-Enhanced Neuroinflammation Imaging



The underlying principle of using **Gadoteridol** for neuroinflammation imaging is the detection of BBB disruption. In a healthy state, the tight junctions between endothelial cells of the BBB restrict the passage of **Gadoteridol**. However, in the presence of neuroinflammation, activated microglia and astrocytes release a cascade of inflammatory mediators, including cytokines (e.g., TNF- α , IL-1 β) and chemokines. These molecules act on the endothelial cells, leading to the downregulation and/or redistribution of tight junction proteins such as claudin-5, occludin, and zonula occludens-1 (ZO-1).[1][2] This disruption of the BBB integrity creates openings that allow **Gadoteridol** to leak into the surrounding brain tissue. The accumulation of the paramagnetic **Gadoteridol** shortens the T1 relaxation time of nearby water protons, resulting in a hyperintense (bright) signal on T1-weighted MRI scans at the site of inflammation.

Applications in Preclinical Neuroinflammation Models

Gadoteridol-enhanced MRI is a powerful tool for longitudinally monitoring neuroinflammation in various preclinical animal models.

- Experimental Autoimmune Encephalomyelitis (EAE): The EAE model is a widely used animal
 model for multiple sclerosis. Gadoteridol can be used to detect and quantify active
 inflammatory lesions in the brain and spinal cord, which are characterized by BBB
 breakdown.[3][4]
- Stroke Models: In animal models of ischemic stroke, Gadoteridol-enhanced MRI can
 delineate the area of BBB disruption in the ischemic penumbra and core, providing insights
 into the inflammatory response and secondary injury.
- Traumatic Brain Injury (TBI) Models: Following TBI, a neuroinflammatory cascade is initiated, leading to BBB breakdown. Gadoteridol can be used to assess the extent and temporal evolution of BBB permeability.
- Alzheimer's Disease Models: While BBB disruption in Alzheimer's disease models may be more subtle than in acute inflammatory conditions, dynamic contrast-enhanced (DCE)-MRI with Gadoteridol can be employed to quantify changes in BBB permeability.

Quantitative Data Presentation



The following tables summarize quantitative data from representative studies using **Gadoteridol** and other GBCAs in neuroinflammation models.

Table 1: Comparison of Gadoteridol and Ferumoxytol Enhancement in CNS Pathologies[5][6]

Parameter	Gadoteridol	Ferumoxytol (24h post)	p-value
Enhancement Size			
All Lesions (relative size)	Reference	13.83% smaller	< 0.0001
Enhancement Intensity			
All Lesions (relative intensity)	Reference	7.24% lower	< 0.0001

Table 2: Quantitative DCE-MRI Parameters for Assessing BBB Permeability[7][8][9]



Parameter	Description	Typical Units	Implication in Neuroinflammation
Ktrans	Volume transfer constant between plasma and extravascular extracellular space	min-1	Increased Ktrans indicates higher BBB permeability.
Кер	Rate constant for transfer from extravascular extracellular space to plasma	min-1	May be altered depending on tissue clearance.
Ve	Volume of extravascular extracellular space per unit volume of tissue	(dimensionless)	Can increase with edema associated with inflammation.
Vp	Volume of plasma space per unit volume of tissue	(dimensionless)	Reflects blood volume in the tissue.

Experimental Protocols

Protocol 1: Standard T1-Weighted Imaging for BBB Disruption in an EAE Mouse Model

- 1. Animal Model:
- Induce EAE in C57BL/6 mice using MOG35-55 peptide and pertussis toxin according to standard protocols.
- Monitor animals for clinical signs of EAE.
- 2. MRI Acquisition:



- Anesthetize the mouse (e.g., with isoflurane) and monitor its physiological status.
- Acquire pre-contrast T1-weighted images of the brain and spinal cord. A spin-echo or gradient-echo sequence can be used.
- Imaging Parameters (example for a 7T scanner):

Repetition Time (TR): 500-800 ms

Echo Time (TE): 10-20 ms

Slice Thickness: 0.5-1.0 mm

Field of View (FOV): Appropriate for the mouse head/spine

Matrix Size: 256 x 256 or higher

3. Gadoteridol Administration:

- Administer Gadoteridol intravenously (e.g., via tail vein catheter) at a dose of 0.1 mmol/kg body weight.
- 4. Post-Contrast MRI Acquisition:
- Immediately after **Gadoteridol** injection, acquire post-contrast T1-weighted images using the same sequence and parameters as the pre-contrast scan.
- 5. Image Analysis:
- Subtract the pre-contrast images from the post-contrast images to generate enhancement maps.
- Quantify the volume and signal intensity of enhancing lesions.

Protocol 2: Dynamic Contrast-Enhanced (DCE)-MRI for Quantifying BBB Permeability in a Stroke Mouse Model

1. Animal Model:

 Induce focal cerebral ischemia using the transient middle cerebral artery occlusion (tMCAO) model.

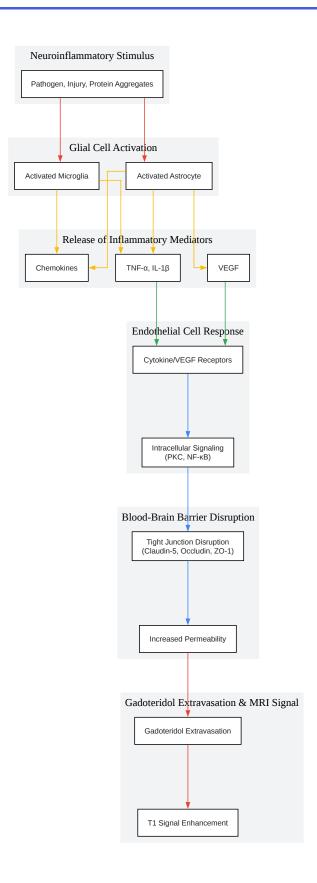


2. MRI Acquisition Setup:

- Anesthetize the mouse and place it in the MRI scanner.
- Position a catheter for Gadoteridol administration.
- 3. DCE-MRI Sequence:
- Use a T1-weighted fast gradient-echo or spin-echo sequence with a high temporal resolution (e.g., one image set every 5-10 seconds).
- Begin acquiring dynamic scans for a baseline period (e.g., 1-2 minutes).
- 4. Gadoteridol Administration:
- Inject a bolus of **Gadoteridol** (0.1 mmol/kg) intravenously while continuing the dynamic scan acquisition.
- 5. Post-Injection Imaging:
- Continue the dynamic scan for a period of 5-15 minutes to capture the influx and washout of the contrast agent.
- 6. Data Analysis:
- Use pharmacokinetic modeling software (e.g., Tofts model) to analyze the signal intensitytime curves in regions of interest.
- Calculate quantitative permeability parameters such as Ktrans, Kep, and Ve.

Visualization of Signaling Pathways and Workflows

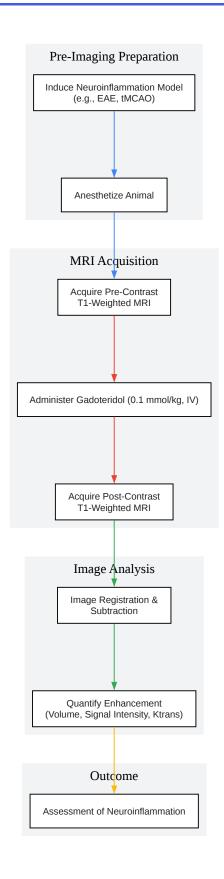




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Caption: Signaling pathway of neuroinflammation-induced BBB disruption.





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Caption: Experimental workflow for **Gadoteridol**-enhanced neuroinflammation imaging.



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